![molecular formula C33H35N5O7 B606579 CDK9-PROTAC CAS No. 2118356-96-8](/img/structure/B606579.png)
CDK9-PROTAC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC CDK9 降解剂-1 是一种蛋白降解靶向嵌合体 (PROTAC),旨在选择性降解细胞周期蛋白依赖性激酶 9 (CDK9)。该化合物是一种双功能异源分子,将 CDK9 配体与 E3 泛素连接酶配体连接起来,促进 CDK9 的泛素化和随后的蛋白酶体降解 。CDK9 是一种参与转录延伸调控的关键酶,与多种癌症有关 .
科学研究应用
Key Mechanistic Insights:
- Selective Targeting : The design exploits the unique surface lysine residues of CDK9 to achieve specificity among cyclin-dependent kinases (CDKs) .
- Rapid Degradation : Studies indicate that PROTAC CDK9 Degrader-1 can induce near-complete degradation of CDK9 within hours, with sustained effects observed over extended periods .
Cancer Treatment
CDK9 is implicated in various cancers due to its role in regulating pro-survival proteins such as Mcl-1 and c-Myc. The targeted degradation of CDK9 has shown promise in several cancer types:
- Acute Lymphoblastic Leukemia : PROTAC CDK9 Degrader-1 demonstrated significant efficacy in reducing CDK9 levels in leukemia cell lines, leading to decreased survival signaling and enhanced apoptosis .
- Prostate Cancer : In models of prostate cancer, the compound effectively downregulated Mcl-1 and c-Myc, resulting in inhibited cell proliferation and tumor growth .
- Pancreatic Cancer : PROTAC CDK9 Degrader-1 sensitized pancreatic cancer cells to other therapies, such as Bcl-xL inhibitors, enhancing overall treatment efficacy .
Mechanistic Studies
The compound serves as a valuable tool for elucidating the biological roles of CDK9 in cellular processes:
- Transcription Regulation : By degrading CDK9, researchers can study the downstream effects on RNA polymerase II phosphorylation and transcriptional activity .
- Cellular Signaling Pathways : The selective degradation allows for detailed investigations into how transient loss of CDK9 affects various cellular signaling networks .
Table 1: Summary of Key Findings from Recent Studies
作用机制
PROTAC CDK9 降解剂-1 通过泛素-蛋白酶体系统诱导 CDK9 降解来发挥作用。该机制涉及:
与 CDK9 结合: PROTAC 的 CDK9 配体部分与 CDK9 结合。
募集 E3 泛素连接酶: 芹菜素配体部分与芹菜素 E3 泛素连接酶结合。
泛素化: PROTAC 促进泛素分子转移到 CDK9 上。
蛋白酶体降解: 泛素化的 CDK9 被蛋白酶体识别并降解
生化分析
Biochemical Properties
Cdk9-protac interacts with CDK9, a protein that is ubiquitously expressed and contributes to a variety of malignancies such as pancreatic, prostate, and breast cancers . The interaction between this compound and CDK9 leads to the proteasomal degradation of CDK9 .
Cellular Effects
In HCT116 cells, this compound selectively degrades CDK9 while sparing other CDK family members . This selective degradation of CDK9 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves the binding of this PROTAC to CDK9, leading to the recruitment of the E3 ubiquitin ligase cereblon, which then ubiquitinates CDK9 . This ubiquitination signals for the proteasomal degradation of CDK9 .
Temporal Effects in Laboratory Settings
The effects of this compound on CDK9 degradation in HCT116 cells have been observed to be dose-dependent
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome pathway, where it interacts with the E3 ubiquitin ligase cereblon to mediate the ubiquitination and subsequent degradation of CDK9 .
准备方法
合成路线和反应条件
PROTAC CDK9 降解剂-1 的合成涉及通过接头将 CDK9 配体与芹菜素配体偶联。合成路线通常包括:
CDK9 配体的合成: 这涉及制备特异性结合 CDK9 的小分子抑制剂。
芹菜素配体的合成: 这涉及制备与芹菜素 E3 泛素连接酶结合的分子。
工业生产方法
PROTAC CDK9 降解剂-1 的工业生产将涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。这包括:
间歇合成: 在大型反应器中进行合成,并精确控制温度、压力和反应时间。
纯化: 使用色谱等技术纯化最终产物。
质量控制: 通过严格测试确保产品满足要求的规格.
化学反应分析
反应类型
PROTAC CDK9 降解剂-1 经历了几种类型的化学反应,包括:
常用试剂和条件
试剂: 常用试剂包括 CDK9 配体、芹菜素配体和接头分子。
形成的主要产物
相似化合物的比较
类似化合物
PROTAC CDK2/9 降解剂-1: CDK2 和 CDK9 的双重降解剂,用于前列腺癌研究.
小型环状 CDK9 降解剂: 设计用于选择性降解 CDK9,并具有增强的选择性.
独特性
PROTAC CDK9 降解剂-1 在选择性降解 CDK9 方面是独一无二的,它不会影响其他 CDK 家族成员。 这种特异性使其成为研究 CDK9 相关途径和开发靶向疗法的宝贵工具 .
生物活性
Cyclin-dependent kinase 9 (CDK9) is a crucial regulator of transcriptional elongation and is implicated in various malignancies, including breast, pancreatic, and prostate cancers. Targeting CDK9 using proteolysis-targeting chimeras (PROTACs) represents a novel therapeutic strategy aimed at selectively degrading this kinase to inhibit tumor growth. This article focuses on the biological activity of the compound "PROTAC CDK9 Degrader-1," synthesizing findings from diverse research studies.
PROTACs function by linking a target protein to an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target. In the case of PROTAC CDK9 Degrader-1, it selectively degrades CDK9 while sparing other cyclin-dependent kinases (CDKs), thereby minimizing off-target effects.
Key Findings:
- Selective Degradation : In HCT116 cells, PROTAC CDK9 Degrader-1 demonstrated dose-dependent degradation of CDK9 without affecting other kinases such as CDK2 and CDK5 .
- Impact on Mcl-1 : The degradation of CDK9 resulted in reduced phosphorylation of Ser2 on RPB1 and a significant decrease in levels of Mcl-1, a prosurvival protein regulated by CDK9 .
Efficacy in Cancer Models
Recent studies have highlighted the efficacy of PROTAC CDK9 Degrader-1 across various cancer types:
Case Study 1: Efficacy in Prostate Cancer
In a study involving the flavonoid-based PROTAC CP-07, significant tumor growth inhibition was observed with a TGI of 75.1% at a dosage of 20 mg/kg. The compound effectively downregulated Mcl-1 and c-Myc, demonstrating its potential as a therapeutic agent for prostate cancer .
Case Study 2: Triple-Negative Breast Cancer
Another research identified a novel PROTAC compound (compound 29) that achieved a DC50 value of 3.94 nM against MDA-MB-231 cells. This compound exhibited high efficacy in degrading CDK9 and significantly inhibited tumor growth in xenograft models, suggesting its potential for treating aggressive breast cancer subtypes .
Comparative Analysis with Other CDK9 Inhibitors
The following table compares PROTAC CDK9 Degrader-1 with traditional small-molecule inhibitors:
Characteristic | PROTAC CDK9 Degrader-1 | Traditional Inhibitors |
---|---|---|
Mechanism | Proteasomal degradation | Competitive inhibition |
Selectivity | High | Variable |
Off-target effects | Minimal | Significant |
Administration route | Oral bioavailability possible | Typically intravenous |
属性
IUPAC Name |
N-(5-cyclobutyl-1H-pyrazol-3-yl)-2-[4-[5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentoxy]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N5O7/c39-28-15-14-25(31(41)35-28)38-32(42)23-8-5-9-26(30(23)33(38)43)45-17-3-1-2-16-44-22-12-10-20(11-13-22)18-29(40)34-27-19-24(36-37-27)21-6-4-7-21/h5,8-13,19,21,25H,1-4,6-7,14-18H2,(H,35,39,41)(H2,34,36,37,40) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEHIDWONYOKOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NN2)NC(=O)CC3=CC=C(C=C3)OCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N5O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What makes targeting CDK9 with PROTAC technology an attractive approach for cancer treatment?
A1: CDK9, a cyclin-dependent kinase, plays a crucial role in regulating transcription, particularly for genes involved in cell proliferation like MYC. [, ] Inhibiting CDK9 kinase activity has shown promise, but often triggers compensatory mechanisms that limit its effectiveness. [] PROTACs, or proteolysis-targeting chimeras, offer an alternative approach by inducing targeted degradation of CDK9. Studies have shown that CDK9 degradation is more effective than inhibition at disrupting the MYC transcriptional network, likely due to the elimination of both CDK9's enzymatic and scaffolding functions. [] This enhanced disruption of MYC-driven transcriptional programs makes CDK9 PROTACs promising candidates for cancer therapy. []
Q2: How do CDK9 PROTACs impact cancer cells compared to traditional CDK9 inhibitors?
A2: CDK9 PROTACs, like THAL-SNS-032, demonstrate potent antitumor activity, particularly in HER2-positive breast cancer cells. [] While traditional CDK9 inhibitors like SNS032 primarily block CDK9 activity, PROTACs induce degradation of the entire CDK9-cyclin T1 complex, leading to more effective suppression of downstream signaling pathways, including those driven by the androgen receptor (AR) and MYC. [] This enhanced suppression translates to stronger anti-proliferative and pro-apoptotic effects compared to traditional inhibitors. [] For instance, LL-K9-3, a CDK9 PROTAC, exhibited greater efficacy in reducing AR and MYC expression and inhibiting their target gene transcription compared to both SNS032 and a monomeric CDK9 PROTAC. []
Q3: Have any resistance mechanisms been observed with CDK9 PROTACs?
A3: While CDK9 PROTACs show great promise, research has identified potential resistance mechanisms. One study identified the multidrug resistance ABCB1 gene as a strong resistance marker for the CDK9 PROTAC KI-CDK9d-32. [] This suggests that cells overexpressing ABCB1, a drug efflux pump, might be less susceptible to KI-CDK9d-32 treatment. Further investigation into resistance mechanisms is crucial for optimizing CDK9 PROTAC development and patient selection in clinical settings.
Q4: What are the current limitations and future directions for CDK9 PROTAC research?
A4: While promising, CDK9 PROTACs face challenges, particularly regarding toxicity. Studies with THAL-SNS-032 revealed an inverse therapeutic index, indicating a narrow window between therapeutic doses and those causing toxicity. [] The observed toxicity was primarily attributed to off-target effects on the gastrointestinal epithelium. [] Future research should focus on developing more selective CDK9 PROTACs with improved safety profiles. Additionally, exploring targeted delivery strategies to minimize off-target effects and enhance efficacy specifically in tumor cells is crucial for clinical translation. [] Furthermore, deeper understanding of resistance mechanisms and identification of predictive biomarkers will be critical for optimizing patient selection and maximizing therapeutic benefit.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。